5-Methyl-1-nitropyrazole
Overview
Description
Synthesis Analysis
The synthesis of 5-Methyl-1-nitropyrazole involves the use of a practical N−H nitration method . This method employs a powerful nitrating reagent, 5-methyl-1,3-dinitro-1H-pyrazole, from the N-nitro-type reagent library . This nitrating reagent behaves as a controllable source of the nitronium ion, enabling mild and scalable nitration of a broad range of (hetero)arenes with good functional group tolerance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H5N3O2 . The InChI Key for this compound is IRZTWMHSCHJVCF-UHFFFAOYSA-N. The molecular weight of this compound is 127.1014 g/mol .
Chemical Reactions Analysis
This compound is involved in nitration reactions. It acts as a controllable source of the nitronium ion, enabling mild and scalable nitration of a broad range of (hetero)arenes with good functional group tolerance . The nitration of azoles with nitric acid or sulfuric–nitric acid mixture is one of the main synthetic routes to nitroazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are represented by its molecular structure and weight. The molecular structure is represented by the formula C4H5N3O2 , and the molecular weight is 127.1014 g/mol .
Scientific Research Applications
Spectroscopic and Electronic Properties
5-Methyl-1-nitropyrazole and its isomers have been extensively studied for their spectroscopic and electronic properties. These studies involve experimental and theoretical investigations into the spectral properties, electronic structures, and anharmonic infrared spectra. For instance, Regiec et al. (2014) detailed the spectroscopic and electronic properties of 1-methyl-5-nitropyrazole, highlighting its stability arising from hyper-conjugative interactions and its susceptibility to reduction processes (Regiec, Wojciechowski, & Mastalarz, 2014).
Mechanism of Action
Properties
IUPAC Name |
5-methyl-1-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-4-2-3-5-6(4)7(8)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZTWMHSCHJVCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342399 | |
Record name | 5-Methyl-1-nitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31163-85-6 | |
Record name | 5-Methyl-1-nitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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